molecular formula C25H24BrN3O3 B2411135 1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024232-67-4

1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2411135
CAS RN: 1024232-67-4
M. Wt: 494.389
InChI Key: ODEDPAUNISUZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H24BrN3O3 and its molecular weight is 494.389. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism

Research indicates that orexin peptides, produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Studies have shown that pharmacological blockade of these receptors, as with dual OX1/2R antagonists, promotes sleep in animals and humans during their active period. This has implications for understanding the differential impact of OX1R and OX2R in sleep-wake modulation, especially in relation to monoamine release in various neuronal circuits (Dugovic et al., 2009).

Cyclization and Biological Activity

The reaction of methyl o-acylphenylacetates with urea leading to 1-aryl-3-hydroxyisoquinolines has been studied, demonstrating the potential for creating compounds with varying biological activities. This process illustrates the significance of lactim-lactam tautomerism in these compounds and their potential application in antibacterial activities against different bacterial strains (Nowicki & Fabrycy, 1976).

Anticonvulsant Properties

N-substituted 1,2,3,4-tetrahydroisoquinolines have been developed and evaluated for their anticonvulsant properties. Specifically, certain derivatives have shown high activity comparable to existing anticonvulsant agents, acting as noncompetitive AMPA receptor modulators. This highlights their potential as novel anticonvulsant agents (Gitto et al., 2006).

Dehalogenation and Conversion Processes

The dehalogenation of certain di- and tetra-hydroisoquinolines by sodium methoxide in dimethyl sulphoxide (DMSO) indicates a process for converting halogenated compounds into related hydroxytetrahydroisoquinolines. This has implications for understanding the mechanisms of transformations in these compounds and their potential applications in synthetic chemistry (Barker et al., 1985).

BRAFV600E Inhibition for Cancer Treatment

Research into aryl phenyl ureas with quinazolinoxy substituents has shown that they are potent inhibitors of mutant and wild-type BRAF kinase. These compounds, such as 1-(5-tert-butylisoxazol-3-yl)-3-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)urea hydrochloride, have demonstrated efficacy in mouse tumor models, indicating their potential use in cancer treatment (Holladay et al., 2011).

properties

IUPAC Name

1-(2-bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDPAUNISUZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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